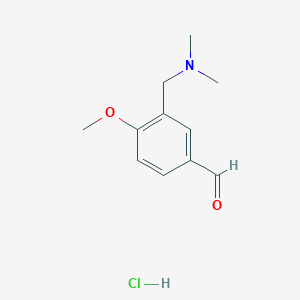

2-氨基-2-(2,4,5-三甲基苯基)乙醇草酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

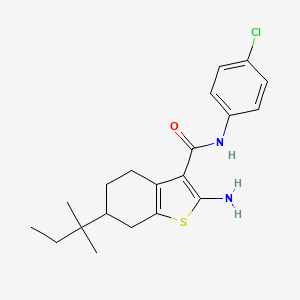

The compound "2-Amino-2-(2,4,5-trimethylphenyl)ethanol oxalate" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their properties, which can provide insights into the analysis of similar compounds. Bis(amino alcohol)oxalamide gelators, which are structurally related to the compound , are known for their ability to form gels with various solvents due to strong intermolecular hydrogen bonding and the presence of chiral centers . These gelators can organize into bilayers or inverse bilayers depending on the solvent system and exhibit different gelation properties based on their stereochemistry .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including esterification, nitrification, hydrolysis, and reduction, as demonstrated in the study of 2-(4-aminophenyl) ethanol, which is a key intermediate for cardiovascular drugs . The synthesis process of bis(amino alcohol)oxalamides involves the preparation of low-molecular-weight organic gelators, which are then tested for their gelation properties . The synthesis of 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole, another related compound, was achieved through the reaction of α-bromo-1-(4-hydroxyphenyl)-1-pentone with thiourea .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their function. For instance, the crystal structure of 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate 0.25 hydrate was determined by X-ray diffraction, revealing non-coplanar ring systems and extensive intermolecular hydrogen bonding . Similarly, X-ray diffraction studies of bis(amino alcohol)oxalamides showed the formation of inverse bilayers and meso bilayers, which are essential for their gelation properties .

Chemical Reactions Analysis

The chemical reactions involving these compounds are characterized by their ability to form gels through intermolecular interactions. The bis(amino alcohol)oxalamides can form stable gels in aromatic solvents due to the resolution into enantiomeric bilayers, which interact to give gel fibers and a network with different morphology compared to their pure enantiomers . Additionally, photo-induced gelation and the formation of luminescent gels are possible with closely related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the nature of their intermolecular interactions. The gelation properties of bis(amino alcohol)oxalamides are dependent on the stereochemistry of the gelators and the solvent system used . The presence of chiral centers and the ability to form strong hydrogen bonds contribute to their versatile gelation abilities and the formation of different morphologies in gel assemblies .

科学研究应用

环境科学:CO2捕获与封存

2-氨基-2-(2,4,5-三甲基苯基)乙醇草酸盐可用于环境科学,作为水性混合胺系统的一部分,用于捕获CO2 。这些系统对于减少温室气体排放和缓解气候变化至关重要。该化合物增强CO2溶解度和提高碳捕获过程效率的潜力使其在环境研究和应用中具有价值。

有机合成:杂环化合物的构建模块

在有机合成中,该化合物可以作为构建复杂杂环体系的前体 。它的结构特点允许各种取代反应,这些反应在创建药理活性分子,特别是含有嘧啶骨架的分子中是基础性的。

药物学:药物开发和合成

该化合物在药物学中的作用可能很重要,尤其是在药物候选物的合成中。 它的化学结构可以被修饰以产生具有潜在治疗作用的新化合物 。形成稳定的盐,如草酸盐,的能力在药物制剂中具有优势,可提高生物利用度。

工业过程:化学中间体

在工业化学过程中,2-氨基-2-(2,4,5-三甲基苯基)乙醇草酸盐可以用作合成各种化学产品的中间体 。它在反应中的通用性和作为草酸盐的稳定性使其成为大规模化学生产的候选者。

分析化学:参考标准

由于其明确的特性和纯度,该化合物可以用作分析化学中的参考标准 。参考标准对于确保分析方法(如色谱和光谱)的准确性和可靠性至关重要。

生物化学:酶和受体研究

在生物化学中,该化合物可用于涉及酶和受体研究 。它与天然存在的分子结构相似,使其成为理解生化途径和分子相互作用的有用工具。

材料科学:先进材料的合成

该化合物在材料科学中的潜在应用包括合成具有特定性质的先进材料 。它的分子结构可能是设计具有所需特性的材料的基础,例如导电性或反应性。

能源生产:创新解决方案

最后,在能源生产领域,2-氨基-2-(2,4,5-三甲基苯基)乙醇草酸盐可能有助于开发创新解决方案 。研究新的能源和更高效的生产方法对于可持续发展至关重要,像这样的化学化合物在这些进步中发挥着关键作用。

作用机制

Biochemical Pathways

The affected biochemical pathways depend on the specific targets of the compound. If it interacts with adrenergic receptors, the pathways involved in the fight-or-flight response, such as the cAMP signaling pathway, may be affected. This can lead to downstream effects like increased glucose release from the liver, enhanced cardiac output, and vasodilation or vasoconstriction .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s action. For example, the stability of 2-Amino-2-(2,4,5-trimethylphenyl)ethanol oxalate may be affected by pH, with extreme pH levels potentially leading to degradation. Temperature can also impact the compound’s efficacy, with higher temperatures potentially increasing its activity but also its rate of degradation. Additionally, the presence of other drugs or compounds can lead to interactions that enhance or inhibit its action.

: ChemicalBook : ChemicalBook : ChemicalBook : ChemicalBook : ChemicalBook : ChemicalBook

属性

IUPAC Name |

2-amino-2-(2,4,5-trimethylphenyl)ethanol;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.C2H2O4/c1-7-4-9(3)10(5-8(7)2)11(12)6-13;3-1(4)2(5)6/h4-5,11,13H,6,12H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIDEGCLMOQKHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(CO)N)C.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286244.png)

![2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1286256.png)

![4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B1286275.png)

![Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride](/img/structure/B1286284.png)